molecular formula C12H8N4O6 B3839930 5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione

5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione

Cat. No.: B3839930
M. Wt: 304.21 g/mol
InChI Key: DRKYVBOJSSLSSN-UHFFFAOYSA-N
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Description

5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a nitrobenzodioxole moiety and a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-benzodioxole to introduce the nitro group. This is followed by a condensation reaction with a suitable aldehyde to form the benzodioxolylmethylidene intermediate. The final step involves the reaction of this intermediate with a pyrimidine-2,4-dione derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1,3-benzodioxole: Shares the nitrobenzodioxole moiety but lacks the pyrimidine dione core.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a similar benzodioxole structure but with different heteroaryl substitutions.

Uniqueness

5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione is unique due to its combination of the nitrobenzodioxole and pyrimidine dione moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6/c17-11-7(4-14-12(18)15-11)13-3-6-1-8(16(19)20)10-9(2-6)21-5-22-10/h1-4H,5H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYVBOJSSLSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)[N+](=O)[O-])C=NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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